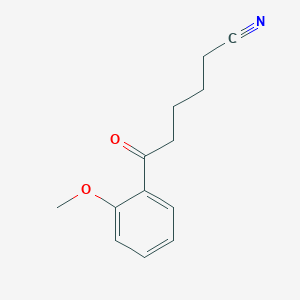

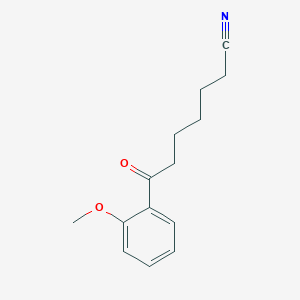

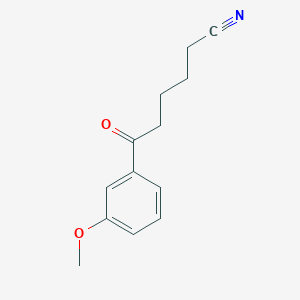

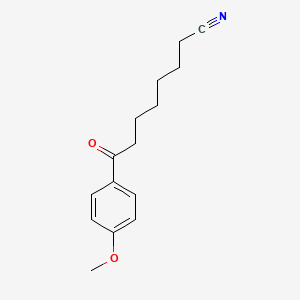

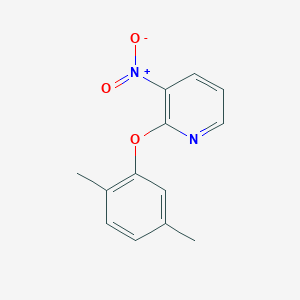

7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid, also known as 3,4-dimethylphenyl-7-oxoheptanoic acid (DMPHOA), is a naturally occurring carboxylic acid found in the bark of the Magnolia officinalis tree. It has been used in traditional Chinese medicine for centuries. In recent years, DMPHOA has attracted interest from the scientific community due to its potential therapeutic properties.

Aplicaciones Científicas De Investigación

Isolation from Endophytes

A study by Guan et al. (2005) isolated new p-aminoacetophenonic acids, closely related to 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid, from a mangrove endophyte. These compounds were analyzed using NMR and MS, indicating their potential biological significance and diverse applications in scientific research (Guan et al., 2005).

Synthesis and Modification

Research has been conducted on the synthesis and modification of compounds structurally similar to 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid. For example, Mane et al. (1999) worked on the synthesis of various dimethylphenyl compounds, showcasing the diversity and complexity in the synthesis processes of these types of compounds (Mane et al., 1999).

Antiproliferative Activity

Nurieva et al. (2015) synthesized derivatives of 7-oxoheptanoic acid and tested their antiproliferative activity. This research highlights the potential of such compounds in medical and pharmaceutical applications, particularly in cancer research (Nurieva et al., 2015).

Molecular Frameworks and Sensing Applications

Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate-based compounds, demonstrating their use in fluorescence sensing. This study suggests potential applications in chemical detection and sensing technologies (Shi et al., 2015).

Mecanismo De Acción

- The primary target of 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid is the enzyme or protein that it interacts with. Unfortunately, specific information about the exact target for this compound is not readily available in the literature. However, it’s common for such compounds to interact with enzymes, receptors, or other cellular proteins.

Target of Action

Propiedades

IUPAC Name |

7-(3,4-dimethylphenyl)-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-11-8-9-13(10-12(11)2)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFNHIIHXKAKQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645273 |

Source

|

| Record name | 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid | |

CAS RN |

898788-19-7 |

Source

|

| Record name | 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)